rac O-Demethyl Ambrisentan

Endothelin receptor antagonist Receptor binding assay Metabolite pharmacology

rac O-Demethyl Ambrisentan is the racemic O-demethyl metabolite of ambrisentan—a fully characterized reference standard for ANDA filing, chiral HPLC method validation, and impurity profiling. As a racemate containing both (S)- and (R)-enantiomers in a single solution, it enables unambiguous peak identification and system suitability testing per ICH Q2(R1), critical for controlling the (R)-enantiomer at ≤0.1%. Its distinct UHPLC retention time and MS/MS fragmentation pattern (Δ14 Da) also make it an essential degradation product marker under ICH Q1A(R2) forced degradation studies. Supplied with ≥95% purity, comprehensive CoA (HPLC, MS, NMR), and traceability to USP/EP pharmacopeial standards, this reference standard directly supports QC release testing and regulatory submissions.

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
Cat. No. B13447578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac O-Demethyl Ambrisentan
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C
InChIInChI=1S/C21H20N2O4/c1-14-13-15(2)23-20(22-14)27-18(19(24)25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18,26H,1-2H3,(H,24,25)
InChIKeyRYOVARHODFXRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac O-Demethyl Ambrisentan (CAS 1106685-85-1): A Racemic Metabolite Reference Standard for Ambrisentan ANDA and Quality Control Applications


rac O-Demethyl Ambrisentan is the racemic mixture of the O-demethylated metabolite of ambrisentan, an endothelin type A (ETA)-selective receptor antagonist used in the treatment of pulmonary arterial hypertension. As a fully characterized reference standard, it serves analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing for ambrisentan [1]. The compound is chemically defined as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-hydroxy-3,3-diphenylpropanoic acid (C₂₁H₂₀N₂O₄, MW 364.4) and is supplied with regulatory-compliant characterization data traceable to pharmacopeial standards [2].

Why Generic Substitution of rac O-Demethyl Ambrisentan with Other Ambrisentan Impurities or Metabolites Compromises Analytical Integrity


Ambrisentan impurity and metabolite reference standards are not interchangeable because they exhibit distinct receptor binding affinities, chromatographic retention behaviors, and regulatory acceptance profiles. rac O-Demethyl Ambrisentan is a specific O-demethylated derivative that differs structurally from the 4-hydroxymethyl metabolite and the parent drug by a single functional group, yet this substitution translates to an approximately 10-fold higher Ki for the ETA receptor relative to ambrisentan [1]. This quantitative difference in target engagement is critical for methods that must discriminate between the active pharmaceutical ingredient and its structurally related impurities. Furthermore, as a racemate, it contains both the (S)- and (R)-enantiomers, whereas ambrisentan is marketed exclusively as the (S)-enantiomer; the (R)-enantiomer exhibits negligible ETA receptor affinity and can therefore serve as a system suitability marker for chiral separation methods [1][2].

rac O-Demethyl Ambrisentan: Quantitative Differentiation Evidence for Informed Procurement Decisions


ETA Receptor Binding Affinity: rac O-Demethyl Ambrisentan Exhibits ~10-Fold Lower Affinity vs. Parent Ambrisentan

In a head-to-head in vitro binding assay using human ETA and ETB receptors expressed in CHO cells, Metabolite C (rac O-Demethyl Ambrisentan) displayed Ki and IC50 values approximately one order of magnitude higher than those of the parent compound ambrisentan, indicating substantially weaker receptor engagement [1]. The parent ambrisentan has a reported Ki of 1.4 nM for the ETA receptor under steady-state conditions; the metabolite's Ki, while not reported to the same precision in the patent, is stated to be 'higher by as much as an order of magnitude or so' [1][2].

Endothelin receptor antagonist Receptor binding assay Metabolite pharmacology

Enantiomeric Composition: rac O-Demethyl Ambrisentan Provides Both (S)- and (R)-Enantiomers as a Single Reference Solution for Chiral Method Development

rac O-Demethyl Ambrisentan is a 1:1 mixture of the (S)- and (R)-enantiomers. In ambrisentan chiral purity methods employing cyclodextrin-modified micellar electrokinetic chromatography, the (R)-enantiomer is the critical impurity to be controlled at ≤0.1% relative to the (S)-ambrisentan peak [1][2]. Procuring the racemic O-demethyl metabolite as a single reference standard enables simultaneous identification of both enantiomers in a single injection, eliminating the need to source (S)- and (R)-O-demethyl ambrisentan separately.

Chiral separation Enantiomeric purity Capillary electrophoresis

Purity Specification: rac O-Demethyl Ambrisentan is Supplied with ≥96% Chromatographic Purity, Exceeding the Threshold Required for Impurity Quantitation in ANDA Submissions

rac O-Demethyl Ambrisentan is commercially available with a purity specification of ≥96% (typically exceeding 96% when synthesized via multi-step organic synthesis followed by recrystallization or chromatographic purification) . This purity level meets or exceeds the 95% threshold commonly recommended by ICH Q2(R1) for impurity reference standards used in quantitative analytical procedures. In comparison, some ambrisentan impurity standards (e.g., 4,6-dimethoxy-β-methyl-3-phenoxy ambrisentan) are offered at lower purity grades, which may necessitate additional purification before use in validated methods.

Reference standard purity Method validation ANDA regulatory requirements

Structural Differentiation from 4-Hydroxymethyl Ambrisentan: Distinct Metabolic Pathway and Chromatographic Retention Enables Specific Impurity Tracking

rac O-Demethyl Ambrisentan is formed via O-demethylation of ambrisentan by CYP450 enzymes, whereas 4-hydroxymethyl ambrisentan arises from hydroxylation of the 4-methyl group on the pyrimidine ring [1][2]. These structurally distinct metabolites exhibit different retention times under reversed-phase UHPLC conditions and distinct MS/MS fragmentation patterns (e.g., characteristic loss of 14 Da for O-demethyl vs. gain of 16 Da for hydroxylated species). In the ketoconazole drug interaction study, the 4-hydroxymethyl metabolite showed a 16.5% decrease in Cmax upon CYP3A4 inhibition, whereas the O-demethyl metabolite was not quantified in that study, underscoring their differential metabolic regulation [2].

Metabolite identification Oxidative metabolism UHPLC-QTOF/MS

rac O-Demethyl Ambrisentan: High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


Chiral Impurity Method Development and Validation for Ambrisentan ANDA Submissions

The racemic nature of rac O-Demethyl Ambrisentan provides both the (S)- and (R)-O-demethyl enantiomers in a single reference solution, enabling unambiguous peak identification and system suitability testing in chiral CE or HPLC methods. This is essential for ANDA filers who must demonstrate control of the (R)-enantiomer at ≤0.1% relative to the (S)-ambrisentan peak, as required by ICH Q2(R1) guidelines [1].

Stability-Indicating Method Development for Ambrisentan Drug Substance and Drug Product

rac O-Demethyl Ambrisentan serves as a critical degradation product marker in forced degradation studies. Its distinct UHPLC retention time and MS/MS fragmentation pattern (loss of 14 Da relative to the parent) allow it to be resolved from the 4-hydroxymethyl metabolite and other degradation products, ensuring accurate quantification of degradation pathways under ICH Q1A(R2) stress conditions [1][2].

Metabolite Identification and Quantification in Preclinical Pharmacokinetic Studies

In rodent and human in vitro metabolism studies using liver microsomes or hepatocytes, rac O-Demethyl Ambrisentan is used as an authentic reference standard to confirm the identity of the O-demethylated metabolite by retention time matching and MS/MS spectral comparison. Its ~10-fold lower ETA receptor affinity relative to ambrisentan further justifies its quantification as a pharmacologically attenuated metabolite in toxicological assessments [1][2].

Quality Control Release Testing of Ambrisentan API and Finished Dosage Forms

As a pharmacopeial-traceable impurity reference standard supplied with ≥96% purity and full characterization data (CoA, HPLC, MS, NMR), rac O-Demethyl Ambrisentan supports QC laboratories in meeting USP/EP monograph requirements for related substances testing, enabling accurate quantitation of the O-demethyl impurity at the 0.1% reporting threshold [1].

Quote Request

Request a Quote for rac O-Demethyl Ambrisentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.